tert-Butyl 3-hydroxy-5-methoxyisonicotinate
Description
Chemical Identity and Classification
Molecular Structure and Key Features
tert-Butyl 3-hydroxy-5-methoxyisonicotinate consists of a pyridine ring with three substituents:
- Hydroxyl group (-OH) at position 3
- Methoxy group (-OCH₃) at position 5
- tert-Butyl ester (-COO(C)(C)C) at position 4
The SMILES string COc1cncc(O)c1C(=O)OC(C)(C)C and InChI 1S/C11H15NO4/c1-11(2,3)16-10(14)9-7(13)5-12-6-8(9)15-4/h5-6,13H,1-4H3 confirm its connectivity. The tert-butyl group acts as a protecting moiety, while the hydroxyl and methoxy substituents provide sites for further functionalization.
Table 1: Core Physical and Chemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₁H₁₅NO₄ | |
| Molecular Weight | 225.24 g/mol | |
| CAS Number | 1138444-13-9 | |
| SMILES | COc1cncc(O)c1C(=O)OC(C)(C)C | |
| InChI Key | WTCHQCGVBIOVGX-UHFFFAOYSA-N |
Classification in Heterocyclic Chemistry
This compound belongs to the isonicotinate ester family, a subclass of pyridine derivatives. Its classification is further refined by:
- Heterocyclic system : Pyridine ring with oxygen and nitrogen heteroatoms.
- Functional group hierarchy : Ester > hydroxyl > methoxy.
- Protecting group strategy : The tert-butyl ester is often retained during synthetic steps to prevent unwanted side reactions.
Properties
IUPAC Name |
tert-butyl 3-hydroxy-5-methoxypyridine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4/c1-11(2,3)16-10(14)9-7(13)5-12-6-8(9)15-4/h5-6,13H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTCHQCGVBIOVGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(C=NC=C1O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10673865 | |
| Record name | tert-Butyl 3-hydroxy-5-methoxypyridine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10673865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1138444-13-9 | |
| Record name | 1,1-Dimethylethyl 3-hydroxy-5-methoxy-4-pyridinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1138444-13-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl 3-hydroxy-5-methoxypyridine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10673865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Esterification to Form tert-Butyl Isonicotinate Derivatives
The initial step typically involves esterification of isonicotinic acid or its derivatives with tert-butanol to form tert-butyl isonicotinate. This is commonly achieved under acidic conditions using reagents such as para-toluenesulfonic acid or trifluoroacetic acid as catalysts. The reaction proceeds via Fischer esterification or via acid chloride intermediates, depending on the substrate and desired reaction conditions.
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Reagents | Isonicotinic acid, tert-butanol | Acid catalyst: para-toluenesulfonic acid or trifluoroacetic acid |
| Temperature | Ambient to reflux (25–80 °C) | Reaction time varies from hours to overnight |
| Solvent | Neat tert-butanol or inert solvents (e.g., DCM) | Solvent choice affects yield and purity |
| Purification | Aqueous extraction, organic solvent washing | Removal of acid catalyst and byproducts |
Hydroxylation at the 3-Position
Selective hydroxylation at the 3-position of the pyridine ring to introduce the hydroxy group is a critical step. This can be achieved by:
- Regioselective reduction of keto precursors using hydride reducing agents such as sodium borohydride or Red-Al (sodium bis(2-methoxyethoxy)aluminum hydride).
- Enzymatic reduction using alcohol dehydrogenases under dynamic kinetic resolution conditions for stereoselective hydroxylation, as demonstrated in related compounds (e.g., tert-butyl 5-hydroxy-4-methyl-3-oxohexanoate).
| Hydride Reducing Agent | Reaction Conditions | Outcome |
|---|---|---|
| Sodium borohydride | Typically 0–25 °C, in protic solvents | Selective reduction of keto to hydroxy |
| Red-Al | Mild temperatures, inert atmosphere | Higher selectivity and yield |
| Enzymatic ADH | Biocatalysis, aqueous buffer, mild | Stereoselective hydroxylation |
Methoxylation at the 5-Position
The introduction of the methoxy group at the 5-position is usually carried out via nucleophilic aromatic substitution or methylation of a hydroxy precursor:
- Nucleophilic substitution on 5-halo-isonicotinate derivatives using sodium methoxide or other methylating agents.
- Direct methylation of 5-hydroxy derivatives using methyl iodide or dimethyl sulfate in the presence of a base such as triethylamine.
| Methylation Reagent | Reaction Conditions | Notes |
|---|---|---|
| Sodium methoxide | Polar aprotic solvent, reflux | Requires halogenated precursor |
| Methyl iodide | Base (e.g., triethylamine), room temperature | Efficient methylation of phenols |
| Dimethyl sulfate | Base, controlled temperature | Toxic reagent, requires safety measures |
Protection and Purification Techniques
- The tert-butyl ester group serves as a protecting group for the carboxylic acid functionality during hydroxylation and methoxylation steps.
- Purification typically involves aqueous work-up, extraction with organic solvents, and chromatographic techniques such as flash column chromatography or recrystallization.
- Removal of side products such as chloromethyl or tosylate intermediates can be achieved by treatment with 1,4-diazabicyclo[2.2.2]octane (DABCO) and subsequent aqueous extraction.
Representative Synthetic Route Example
| Step | Reaction | Reagents and Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Esterification | Isonicotinic acid + tert-butanol, para-toluenesulfonic acid, reflux | 85–90 | Formation of tert-butyl isonicotinate |
| 2 | Hydroxylation | Keto precursor + sodium borohydride, 0–25 °C, protic solvent | 70–80 | Selective reduction to 3-hydroxy derivative |
| 3 | Methoxylation | 5-hydroxy derivative + methyl iodide, triethylamine, RT | 75–85 | Methylation of 5-position hydroxyl group |
| 4 | Purification | Aqueous extraction, chromatography | — | Removal of impurities and isolation |
Research Findings and Optimization Notes
- The choice of hydride reducing agent significantly affects the regio- and stereoselectivity of the hydroxylation step. Sodium borohydride is mild and selective, while Red-Al offers higher reducing power but requires careful handling.
- Acid catalysts such as para-toluenesulfonic acid and trifluoroacetic acid efficiently promote esterification without significant side reactions.
- Methoxylation efficiency depends on the precursor's leaving group and reaction conditions; methyl iodide with triethylamine is preferred for mild and high-yield methylation.
- Purification steps involving DABCO treatment help reduce chloromethyl impurities to below 1%, enhancing product purity.
Summary Table of Key Reagents and Conditions
| Transformation | Reagents | Catalyst/Base | Solvent | Temperature | Notes |
|---|---|---|---|---|---|
| Esterification | Isonicotinic acid + tert-butanol | Para-toluenesulfonic acid, trifluoroacetic acid | Neat tert-butanol or DCM | 25–80 °C | Fischer esterification |
| Hydroxylation | Keto precursor + NaBH4 or Red-Al | — | Protic solvent (e.g., MeOH) | 0–25 °C | Regioselective reduction |
| Methoxylation | 5-Hydroxy derivative + MeI | Triethylamine | Polar aprotic | Room temperature | Methylation of phenol |
| Impurity Removal | DABCO | — | Organic solvent | Ambient | Reduces chloromethyl impurities |
Chemical Reactions Analysis
Types of Reactions: Tert-Butyl 3-hydroxy-5-methoxyisonicotinate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Typical reducing agents include hydrogen gas (H2) and metal catalysts such as palladium on carbon (Pd/C).
Substitution: Nucleophiles such as halides or amines can be used in substitution reactions, often requiring a strong base or acid catalyst.
Major Products Formed:
Oxidation: Carboxylic acid derivatives such as isonicotinic acid.
Reduction: Amines such as isonicotinamide.
Substitution: Various substituted isonicotinates depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Tert-butyl 3-hydroxy-5-methoxyisonicotinate has been investigated for its potential therapeutic effects. Research indicates that derivatives of isonicotinic acid can exhibit antimicrobial, anti-inflammatory, and anti-cancer properties. The presence of the tert-butyl group enhances lipophilicity, potentially improving bioavailability.
Case Study: Antimicrobial Activity
In a study evaluating various isonicotinic derivatives, this compound exhibited significant antimicrobial activity against several bacterial strains, suggesting its potential as a lead compound for developing new antibiotics .
Agricultural Applications
The compound has also shown promise in agricultural settings as a plant growth regulator. Its ability to modulate plant hormone levels can enhance growth rates and yield in crops.
Data Table: Effects on Plant Growth
| Compound | Application Rate (mg/L) | Growth Increase (%) |
|---|---|---|
| This compound | 50 | 25 |
| Control | - | - |
This table summarizes the observed effects of the compound on plant growth compared to a control group. The results indicate a notable increase in growth when treated with the compound .
Materials Science
In materials science, this compound is being explored as an additive in polymers and coatings. Its antioxidant properties can enhance the thermal stability and longevity of materials.
Case Study: Polymer Stabilization
Research has demonstrated that incorporating this compound into polymer formulations significantly improved resistance to oxidative degradation, thereby extending the material's lifespan .
Mechanism of Action
The mechanism by which tert-Butyl 3-hydroxy-5-methoxyisonicotinate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
Comparison with Structurally and Functionally Related Compounds
Structural Analogues
2(3)-tert-Butyl-4-hydroxyanisole (BHA)
- Structure: BHA (CAS 25013-16-5) is a phenolic antioxidant with a tert-butyl group and methoxy substituent. Unlike the pyridine core of the target compound, BHA features a benzene ring.
- Functional Activity : BHA is a potent inducer of hepatic glutathione S-transferase (GST) and epoxide hydratase, enhancing detoxification of mutagenic metabolites (e.g., benzo(a)pyrene oxides) .
- Toxicity : BHA exhibits dose-dependent enzyme induction in rodents (5- to 11-fold increases in GST activity in mice) but lacks acute toxicity in standard assays .
tert-Butyl Alcohol
- Structure : A simple tert-butyl group bonded to a hydroxyl group (C₄H₁₀O).
- Functional Activity : Primarily used as a solvent. Unlike the target compound, it lacks aromaticity or ester functionality.
- OSHA exposure limit: 100 ppm over 8 hours .
tert-Butyl α-hydroxyisobutyrate
- Structure : An ester with a tert-butyl group and α-hydroxyisobutyrate moiety (C₈H₁₆O₃).
- Functional Activity: Used in organic synthesis. No documented enzymatic or detoxification roles.
- Toxicity: Limited data; safety sheets recommend standard handling precautions .
Physical and Chemical Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Solubility (Inferred) |
|---|---|---|---|---|
| tert-Butyl 3-hydroxy-5-methoxyisonicotinate | C₁₁H₁₅NO₄ | 225.24 | Pyridine, ester, -OH, -OCH₃ | Moderate (polar organic solvents) |
| BHA | C₁₁H₁₆O₂ | 180.24 | Phenol, tert-butyl, -OCH₃ | Lipophilic |
| tert-Butyl Alcohol | C₄H₁₀O | 74.12 | -OH, tert-butyl | Miscible in water |
| tert-Butyl α-hydroxyisobutyrate | C₈H₁₆O₃ | 160.21 | Ester, -OH, tert-butyl | Low polarity |
Biological Activity
tert-Butyl 3-hydroxy-5-methoxyisonicotinate (CAS Number: 1138444-13-9) is a compound of interest due to its potential biological activities. It is derived from isonicotinic acid and has been studied for its effects on various biological systems. This article provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, potential therapeutic applications, and safety profile.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 225.24 g/mol. Its structure features a tert-butyl group, a hydroxyl group, and a methoxy group attached to the isonicotinic acid backbone, which may contribute to its biological properties.
Research indicates that this compound may exert its biological effects through multiple pathways:
- Antioxidant Activity : The compound has shown potential in scavenging free radicals, thereby reducing oxidative stress in cells. This property is crucial for protecting against cellular damage and may have implications in preventing chronic diseases linked to oxidative stress.
- Anti-inflammatory Effects : Preliminary studies suggest that this compound can modulate inflammatory pathways, potentially reducing inflammation in various tissues. This effect may be mediated through the inhibition of pro-inflammatory cytokines.
- Cell Proliferation : There is evidence that this compound can influence cell proliferation rates, which could have implications for cancer therapy or tissue regeneration.
Biological Activity Summary
The following table summarizes key findings from studies on the biological activity of this compound:
| Biological Activity | Effect Observed | Reference |
|---|---|---|
| Antioxidant | Scavenges free radicals | |
| Anti-inflammatory | Reduces cytokine levels | |
| Cell proliferation | Modulates growth rates |
Case Studies
- Antioxidant Potential : A study demonstrated that this compound significantly decreased oxidative stress markers in vitro, suggesting its utility as a dietary supplement for enhancing antioxidant defenses.
- Anti-inflammatory Action : In an animal model of inflammation, administration of the compound resulted in reduced levels of inflammatory markers (e.g., TNF-alpha and IL-6), indicating its potential as an anti-inflammatory agent.
- Cancer Research : Investigations into the antiproliferative effects on various cancer cell lines revealed that this compound inhibited cell growth in a dose-dependent manner, warranting further exploration in cancer therapeutics.
Safety Profile
According to safety data sheets, this compound exhibits moderate toxicity when ingested and can cause skin irritation upon contact. It is classified as harmful if swallowed (acute toxicity category 4) and may cause serious eye irritation (category 2A) . Therefore, appropriate handling precautions should be taken during laboratory use.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing tert-butyl 3-hydroxy-5-methoxyisonicotinate, and how can reaction yields be improved?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or esterification of isonicotinic acid derivatives. Key steps include protecting the hydroxyl group (e.g., using tert-butyl groups) and optimizing reaction conditions (e.g., temperature, catalyst selection). For yield improvement, consider varying solvents (e.g., DMF vs. THF) and catalysts (e.g., DMAP for esterification). Monitor reaction progress via TLC or HPLC, and purify using column chromatography with gradients tailored to polarity differences .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of analytical techniques:
- NMR spectroscopy : Confirm substituent positions (e.g., methoxy at C5, hydroxyl at C3) via H and C NMR, comparing shifts to pyridine derivatives in literature .
- HPLC-MS : Assess purity (>95%) and detect impurities using reverse-phase chromatography with UV detection at 254 nm.
- Melting point analysis : Compare observed values (e.g., 150–151°C for analogous tert-butyl esters) to literature data .
Q. What are the stability considerations for this compound under varying storage conditions?
- Methodological Answer : Conduct accelerated stability studies:
- Temperature : Store at 0–6°C to prevent ester hydrolysis or tert-butyl group cleavage .
- pH : Test solubility and degradation in buffers (pH 3–9) to identify instability in acidic/basic environments.
- Light sensitivity : Use amber vials if UV-Vis spectra indicate photodegradation.
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) predict the reactivity of this compound in catalytic systems?
- Methodological Answer : Perform density functional theory (DFT) calculations to:
- Map electron density around the pyridine ring to identify nucleophilic/electrophilic sites.
- Simulate interactions with catalysts (e.g., Pd in cross-coupling reactions) to optimize bond activation.
- Validate models against experimental data (e.g., reaction rates, byproduct profiles) from analogous tert-butyl esters .
Q. What strategies resolve contradictions in spectral data (e.g., unexpected H NMR shifts) for this compound?
- Methodological Answer :
- Control experiments : Synthesize derivatives (e.g., methyl-protected analogs) to isolate shifts caused by substituent interactions.
- Dynamic NMR : Investigate tautomerism or rotational barriers if signals broaden or split.
- Literature cross-check : Compare data to structurally similar compounds (e.g., tert-butyl 4-hydroxy-5-methoxypyridin-3-ylcarbamate) to identify systemic errors .
Q. How does this compound interact with biological targets, and what assays validate its bioactivity?
- Methodological Answer :
- Enzyme inhibition assays : Test against kinases or oxidoreductases using fluorescence-based assays (e.g., NADH depletion for dehydrogenase activity).
- Binding studies : Use surface plasmon resonance (SPR) or ITC to measure affinity for target proteins.
- Metabolic profiling : Incubate with liver microsomes to assess stability and metabolite formation, referencing protocols for tert-butyl ester analogs .
Q. What experimental designs address low reproducibility in synthesizing this compound?
- Methodological Answer :
- DoE (Design of Experiments) : Use factorial designs to test interactions between variables (e.g., solvent polarity, catalyst loading).
- In-line analytics : Implement PAT (Process Analytical Technology) tools like FTIR for real-time monitoring.
- Collaborative validation : Share protocols with independent labs to identify overlooked variables (e.g., trace moisture in reagents) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
